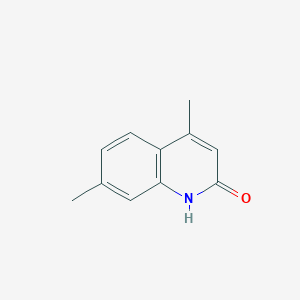
4,7-Dimethylquinolin-2(1h)-one
概要
説明
Synthesis Analysis The synthesis of quinoline derivatives, including 4,7-Dimethylquinolin-2(1h)-one, often involves multi-component reactions that allow for the efficient creation of complex molecules. For instance, a general method has been developed for synthesizing quinoline derivatives through reactions that form multiple bonds, including C-S, C-C, and C-X bonds, thereby rapidly increasing molecular complexity. This approach involves cascade reactions such as halosulfonylation, which utilize readily accessible arylsulfonyl hydrazides and halogenating agents (Zhu et al., 2016). Additionally, one-pot methods have been praised for their efficiency in synthesizing novel quinoline derivatives, showcasing the adaptability of synthetic strategies to accommodate diverse functional groups and structural requirements (Fındık et al., 2012).
Molecular Structure Analysis The molecular structure of quinoline derivatives, including those similar to 4,7-Dimethylquinolin-2(1h)-one, has been extensively studied through crystallography. These molecules often exhibit planar structures, with minimal dihedral angles between the planes of the quinoline rings, indicating a high degree of conjugation and rigidity in their molecular framework (Rajnikant et al., 2003). This planarity is crucial for their chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties Quinoline derivatives are known for their diverse chemical reactivity, which allows them to participate in various chemical transformations. This reactivity is largely due to the electron-rich nature of the quinoline nitrogen, making these compounds suitable for nucleophilic attack and participation in coupling reactions. The introduction of substituents on the quinoline nucleus can significantly alter its electronic and steric properties, influencing its reactivity in synthetic applications (Ando et al., 1974).
Physical Properties Analysis The physical properties of quinoline derivatives like 4,7-Dimethylquinolin-2(1h)-one are influenced by their molecular structure. The planarity of the quinoline core contributes to strong π-π interactions, which can affect their melting points, boiling points, and solubility in various solvents. These properties are crucial for their application in chemical syntheses and pharmaceutical formulations.
Chemical Properties Analysis Quinoline derivatives exhibit a wide range of chemical properties, including electrophilic and nucleophilic reactivity, which can be manipulated through functionalization at various positions on the ring. The presence of electron-donating or withdrawing groups can significantly affect their acidity, basicity, and overall reactivity in chemical reactions. These modifications enable the fine-tuning of quinoline derivatives for specific applications, including their use as catalysts, ligands, and synthetic intermediates (Li et al., 2008).
科学的研究の応用
Synthesis and Industrial Applications : "4,7-Dimethylquinolin-2(1h)-one" and its derivatives are synthesized through condensation reactions and find applications in industry for the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. They are biochemically significant and are tested as potential anticancer reagents and active substances against the HIV virus (Aydemir & Kaban, 2018).
Alzheimer's Disease Treatment : The family of 2-substituted 8HQs, related to "4,7-Dimethylquinolin-2(1h)-one," has been proposed for Alzheimer's disease treatment. They have shown efficacy in disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry in Alzheimer's disease models (Kenche et al., 2013).
Anticancer and Tubulin-Binding Agents : Certain derivatives of "4,7-Dimethylquinolin-2(1h)-one" demonstrate significant anticancer properties, acting as tubulin-binding tumor-vascular disrupting agents. These compounds target established blood vessels in tumors and show potential as novel anticancer leads (Cui et al., 2017).
Synthesis of Anticancer Derivatives : Novel derivatives of "7-amino-4-methylquinolin-2(1H)-one" have been synthesized and evaluated for anticancer activity. They showed selectivity for cancer cells and inhibited cell migration, presenting a starting point for new anti-cancer drugs (Kubica et al., 2018).
Blood Brain Barrier Penetration and Anticancer Activity : Some derivatives exhibit potent apoptosis-inducing properties and have high blood-brain barrier penetration, showing efficacy in breast and other cancer models (Sirisoma et al., 2009).
Complexation and Theoretical Studies : Studies on the complexation of derivatives of "4,7-Dimethylquinolin-2(1h)-one" provide insights into their chemical behavior, important for applications in biochemistry and pharmaceuticals (Samy et al., 2018).
Antimicrobial and Anticancer Activity : Schiff base supramolecular complexes derived from quinoline compounds, including "4,7-Dimethylquinolin-2(1h)-one," have shown antimicrobial and anticancer activities, indicating potential for pharmaceutical applications (El-Sonbati et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4,7-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-9-8(2)6-11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVZLFFKZBDDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296197 | |
| Record name | 4,7-dimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylquinolin-2(1h)-one | |
CAS RN |
2585-18-4 | |
| Record name | 2585-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2585-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-dimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethyl-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




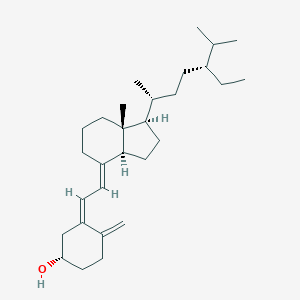

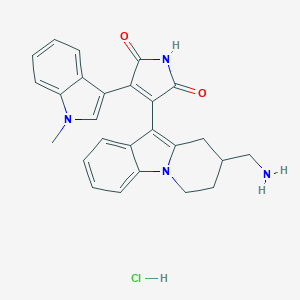

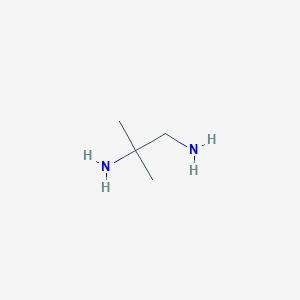
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)


![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
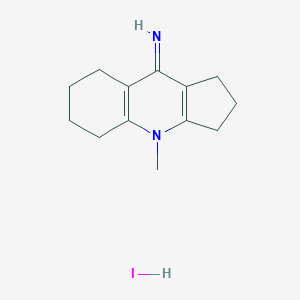
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
